Triphenylsulfonium hexafluoroarsenate
Overview
Description
Triphenylsulfonium hexafluoroarsenate is a chemical compound with the molecular formula C18H15AsF6S. It is a member of the triarylsulfonium salts family, which are known for their efficiency as photoinitiators in cationic polymerization processes . This compound is particularly notable for its use in photolithography and other applications requiring high sensitivity to ultraviolet light .
Preparation Methods
Triphenylsulfonium hexafluoroarsenate can be synthesized through several methods. One common synthetic route involves the reaction of triphenylsulfonium chloride with potassium hexafluoroarsenate in an aqueous medium . The reaction is typically carried out under controlled conditions to ensure high yield and purity of the product. Industrial production methods often involve the use of Friedel-Crafts catalysts to facilitate the reaction between an aromatic hydrocarbon, sulfur chloride, and chlorine .
Chemical Reactions Analysis
Triphenylsulfonium hexafluoroarsenate undergoes various chemical reactions, including photolysis and cationic polymerization. When exposed to ultraviolet light, the compound undergoes carbon-sulfur bond cleavage, resulting in the formation of radical fragments and a strong Brønsted acid . This acid is the active initiator in subsequent cationic polymerization steps. Common reagents used in these reactions include styrene oxide, cyclohexene oxide, and tetrahydrofuran . Major products formed from these reactions include polymerized monomers and various radical fragments .
Scientific Research Applications
Triphenylsulfonium hexafluoroarsenate has a wide range of scientific research applications. In chemistry, it is used as a photoinitiator for cationic polymerization, enabling the polymerization of various monomers under UV light . In the field of photolithography, it is employed as a photoacid generator to enhance the sensitivity and contrast of photoresists . This compound is also used in the development of deep-ultraviolet resists for high-resolution patterning in semiconductor manufacturing . Additionally, it has applications in the synthesis of complex organic molecules and materials science .
Mechanism of Action
The mechanism of action of triphenylsulfonium hexafluoroarsenate involves the generation of a strong Brønsted acid upon exposure to ultraviolet light . This acid initiates cationic polymerization by protonating the monomer, leading to the formation of a reactive cationic species that propagates the polymerization process . The molecular targets include various monomers such as styrene oxide and cyclohexene oxide, which undergo polymerization in the presence of the acid . The pathways involved include photolysis and subsequent cationic polymerization steps .
Comparison with Similar Compounds
Triphenylsulfonium hexafluoroarsenate is similar to other triarylsulfonium salts such as triphenylsulfonium tetrafluoroborate and triphenylsulfonium hexafluorophosphate . These compounds also function as photoinitiators for cationic polymerization and share similar photochemical properties . this compound is unique in its higher efficiency and sensitivity in photoinitiation processes . Other similar compounds include diphenyl-4-thiophenoxyphenylsulfonium salts and dialkylphenacylsulfonium salts, which are used in thermal and photochemical cationic polymerization .
Properties
IUPAC Name |
hexafluoroarsenic(1-);triphenylsulfanium | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15S.AsF6/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;2-1(3,4,5,6)7/h1-15H;/q+1;-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYENPFUVTQGHIM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=CC=C3.F[As-](F)(F)(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15AsF6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10886155 | |
Record name | Sulfonium, triphenyl-, hexafluoroarsenate(1-) (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10886155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
452.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57900-42-2 | |
Record name | Sulfonium, triphenyl-, hexafluoroarsenate(1-) (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=57900-42-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Sulfonium, triphenyl-, hexafluoroarsenate(1-) (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057900422 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sulfonium, triphenyl-, hexafluoroarsenate(1-) (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Sulfonium, triphenyl-, hexafluoroarsenate(1-) (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10886155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Triphenylsulphonium hexafluoroarsenate(1-) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.445 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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